molecular formula C20H18BrClN2O3S B11216747 ethyl 8-bromo-3-(4-chlorophenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate

ethyl 8-bromo-3-(4-chlorophenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate

Cat. No.: B11216747
M. Wt: 481.8 g/mol
InChI Key: IKGUYPMSFQZICB-UHFFFAOYSA-N
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Description

Ethyl 8-bromo-3-(4-chlorophenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. This compound features a unique structure that includes a benzoxadiazocine core, which is known for its biological activity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 8-bromo-3-(4-chlorophenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate typically involves multiple steps:

    Formation of the Benzoxadiazocine Core: This step involves the cyclization of appropriate precursors under controlled conditions. Common reagents include bromine and chlorinated phenyl derivatives.

    Introduction of the Ethyl Ester Group: This is achieved through esterification reactions, often using ethyl chloroformate or similar reagents.

    Bromination and Chlorination:

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using continuous flow reactors for better control, and employing purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) to reduce the carbonyl groups to alcohols.

    Substitution: The bromine and chlorine atoms in the compound make it susceptible to nucleophilic substitution reactions, where nucleophiles such as amines or thiols can replace these halogens.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Amino or thio derivatives.

Scientific Research Applications

Ethyl 8-bromo-3-(4-chlorophenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocycles and natural product analogs.

    Materials Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which ethyl 8-bromo-3-(4-chlorophenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate exerts its effects involves interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, and other proteins that are involved in inflammatory pathways or cancer cell proliferation.

    Pathways Involved: The compound may inhibit key enzymes or receptors, leading to reduced inflammation or apoptosis in cancer cells.

Comparison with Similar Compounds

Ethyl 8-bromo-3-(4-chlorophenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate can be compared with other benzoxadiazocine derivatives:

Properties

Molecular Formula

C20H18BrClN2O3S

Molecular Weight

481.8 g/mol

IUPAC Name

ethyl 4-bromo-10-(4-chlorophenyl)-9-methyl-11-sulfanylidene-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-13-carboxylate

InChI

InChI=1S/C20H18BrClN2O3S/c1-3-26-18(25)16-17-14-10-11(21)4-9-15(14)27-20(16,2)24(19(28)23-17)13-7-5-12(22)6-8-13/h4-10,16-17H,3H2,1-2H3,(H,23,28)

InChI Key

IKGUYPMSFQZICB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C2C3=C(C=CC(=C3)Br)OC1(N(C(=S)N2)C4=CC=C(C=C4)Cl)C

Origin of Product

United States

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